molecular formula C12H24N2O2 B2694843 tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate CAS No. 473838-73-2

tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate

Cat. No.: B2694843
CAS No.: 473838-73-2
M. Wt: 228.336
InChI Key: UPXRTDGIBOVLGV-VIFPVBQESA-N
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Description

Tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate is a chiral piperidine derivative serving as a versatile chemical intermediate in pharmaceutical research and development. Compounds featuring the piperidine scaffold and a Boc-protected amine are of significant interest in the design and synthesis of potential therapeutic agents. For instance, structurally related tert-butyl-substituted piperidine compounds have been investigated in multi-target approaches for complex neurodegenerative conditions, showing in vitro potential as inhibitors of key enzymes like β-secretase and acetylcholinesterase, which are relevant in the pathology of Alzheimer's disease . The presence of the stereospecific (4S) center and the 3,3-dimethyl substitution in this molecule provides a unique, three-dimensional structure that can be critical for achieving selective target engagement in drug discovery. The Boc (tert-butoxycarbonyl) protecting group is a standard feature in synthetic organic chemistry, facilitating the straightforward elaboration of the molecule into more complex structures. This makes this compound a valuable scaffold for researchers constructing compound libraries or exploring novel bioactive molecules in hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTDGIBOVLGV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNCC[C@@H]1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . The use of solvent-free conditions and recyclable catalysts can further enhance the sustainability of the production process .

Scientific Research Applications

Pharmaceutical Intermediate

tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate is primarily utilized as a pharmaceutical intermediate. Its structural features make it a valuable building block for the synthesis of various biologically active compounds. The compound's ability to inhibit specific enzymes suggests potential applications in drug discovery and development .

Enzyme Inhibition Studies

Research indicates that carbamates, including this compound, may act as enzyme inhibitors. This property is particularly relevant in the context of neurodegenerative diseases, where inhibition of enzymes such as acetylcholinesterase is crucial for therapeutic efficacy.

Anti-inflammatory Activity

A study on similar carbamate derivatives has shown promising anti-inflammatory activity. Compounds derived from piperidine structures have been evaluated for their efficacy in reducing inflammation in vivo, suggesting that this compound could have similar applications .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit significant biological activities. For instance, studies on piperidine derivatives have shown their potential to inhibit β-secretase and reduce oxidative stress markers in neuronal cells exposed to amyloid beta peptide. These findings indicate that this compound may also possess neuroprotective properties .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamateHydroxyl group attached to piperidine ringInvolved in various biochemical pathways
tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamateContains a 6,6-dimethyl substitution on piperidineVersatile intermediate for further chemical modifications
tert-butyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamateHydroxypyrrolidine structureDistinct stereochemistry influencing reactivity

Mechanism of Action

The mechanism of action of tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate involves the cleavage of the tert-butyl group under acidic conditions. This cleavage generates a reactive carbamate intermediate, which can then interact with various molecular targets . The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The tert-butyl carbamate group is a common feature in piperidine-based intermediates. Key analogs and their distinguishing features include:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-47-9 4-F, 3S,4S stereochemistry C₁₁H₂₁FN₂O₂ Enhanced polarity due to fluorine; used in kinase inhibitor synthesis
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 5-CH₃, 3R,5S stereochemistry C₁₂H₂₄N₂O₂ Methyl group improves metabolic stability; intermediate for CNS-targeting drugs
tert-Butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate 2253105-08-5 4-OCH₃, 3S,4R stereochemistry C₁₂H₂₄N₂O₃ Methoxy group enhances solubility; used in antiviral compound synthesis
tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate 473838-71-0 4R stereochemistry (enantiomer) C₁₂H₂₄N₂O₂ Opposite chirality affects receptor binding; used in enantioselective synthesis

Key Observations :

  • Fluorine Substitution (e.g., 4-F): Increases electronegativity and metabolic resistance, making analogs suitable for kinase inhibitors .
  • Methoxy Substitution (e.g., 4-OCH₃): Improves aqueous solubility, critical for oral drug formulations .

Reactivity Differences :

  • Deprotection Efficiency: Fluorinated analogs (e.g., 4-F) require stronger acids (e.g., TFA) for Boc removal compared to non-halogenated derivatives .
  • Stability : 3,3-Dimethyl substitution in the target compound enhances steric protection of the carbamate group, slowing hydrolysis under basic conditions .

Physicochemical and Pharmacological Properties

  • Solubility : Methoxy-substituted analogs (e.g., 4-OCH₃) exhibit higher aqueous solubility (~2.5 mg/mL) than the hydrophobic 3,3-dimethyl derivative (<1 mg/mL) .
  • Storage Stability : The target compound requires storage at -20°C due to sensitivity to moisture and heat, whereas fluorinated analogs (e.g., 4-F) are more stable at 4°C .
  • Bioactivity :
    • The 3,3-dimethyl substitution in the target compound is associated with improved blood-brain barrier penetration in preclinical models .
    • Hydroxylated analogs (e.g., tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate) show higher affinity for opioid receptors due to hydrogen-bonding interactions .

Biological Activity

Introduction

Tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate, with CAS number 73874-95-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Structure and Composition

  • Molecular Formula : C10_{10}H20_{20}N2_2O2_2
  • Molecular Weight : 200.28 g/mol
  • InChI Key : CKXZPVPIDOJLLM-UHFFFAOYSA-N

The compound features a tert-butyl group attached to a piperidine ring, which is known for its role in enhancing the pharmacological properties of many drugs.

Synthesis

The synthesis of this compound typically involves the protection of the amine group followed by carbamate formation. A common method includes the reaction of (4S)-3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential as an enzyme inhibitor and its effects on receptor binding. The steric hindrance provided by the tert-butyl group may influence its binding affinity and selectivity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds derived from piperidine structures. For instance, derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations (0.78-3.125 μg/mL). These findings suggest that this compound may exhibit comparable antibacterial effects, particularly against drug-resistant strains .

Neuroprotective Effects

Research has indicated that piperidine derivatives can possess neuroprotective properties. For example, compounds structurally related to this compound have been shown to inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress. Such activities are critical in the context of neurodegenerative diseases like Alzheimer's disease .

Case Studies

  • In Vitro Studies : In studies assessing the protective effects against amyloid-beta-induced cytotoxicity in astrocytes, similar compounds demonstrated a significant increase in cell viability when co-treated with amyloid-beta peptides. This suggests a potential role for this compound in neuroprotection .
  • Enzyme Inhibition : Compounds related to this structure have been identified as inhibitors of β-secretase and acetylcholinesterase, key enzymes involved in Alzheimer's pathology. These findings underscore the therapeutic potential of piperidine-based compounds in treating cognitive decline associated with neurodegeneration .

Comparative Analysis

CompoundAntibacterial ActivityNeuroprotective EffectsEnzyme Inhibition
This compoundPotentially effective against Gram-positive bacteriaIncreased cell viability in neurotoxic conditionsInhibits β-secretase and acetylcholinesterase
M4 (related compound)Significant against MRSA and VREfmProtects astrocytes from Aβ toxicityIC50 = 15.4 nM for β-secretase

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate?

The synthesis typically involves multi-step routes starting with functionalized piperidine precursors. Key steps include:

  • Protection of the amine group : Use of tert-butyl carbamate (Boc) as a protecting group to prevent unwanted side reactions.
  • Stereochemical control : Chiral resolution or asymmetric synthesis to ensure the (4S) configuration .
  • Optimization via continuous flow reactors : Enhances yield and purity by improving mixing and heat transfer .
  • Purification : Techniques like column chromatography or recrystallization to isolate the enantiomerically pure product .

Q. What spectroscopic methods are commonly employed to characterize this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the piperidine ring structure, Boc group, and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identifies carbamate carbonyl stretches (~1680–1720 cm1^{-1}) .

Q. What are the common chemical reactions this compound undergoes?

  • Deprotection : Acidic conditions (e.g., HCl in dioxane) remove the Boc group to yield the free amine .
  • Oxidation/Reduction : The piperidine ring can be oxidized to piperidinones or reduced to piperidines using agents like KMnO4_4 or NaBH4_4 .
  • Nucleophilic substitution : Reacts with alkyl halides or acylating agents at the amine site .

Q. What are the recommended storage conditions to ensure stability?

Store under inert gas (N2_2/Ar) at 2–8°C in airtight containers. Avoid prolonged exposure to light, moisture, or acidic/basic vapors to prevent Boc group hydrolysis .

Advanced Questions

Q. How can reaction conditions be optimized to enhance stereochemical purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and stereoselectivity .
  • Catalyst tuning : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enhance enantiomeric excess .
  • Temperature control : Lower temperatures (–20°C to 0°C) reduce racemization risks during Boc protection .

Q. How does the stereochemistry at the piperidine ring influence biological activity?

Comparative studies of (4S) vs. (4R) enantiomers reveal distinct binding affinities to targets like DPP-IV. For example:

ConfigurationTarget Affinity (IC50_{50})Bioactivity
(4S)12 nMPotent DPP-IV inhibition
(4R)220 nMWeak activity
The (4S) configuration aligns better with the target’s active site geometry .

Q. What methodologies resolve conflicting data in biological activity assays?

  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
  • Metabolic stability testing : Use liver microsomes and LC-MS to assess degradation pathways and half-life discrepancies .
  • Purity verification : High-performance liquid chromatography (HPLC) with chiral columns ensures no enantiomeric contamination skews data .

Q. How can computational tools predict interaction mechanisms with biological targets?

  • Molecular docking : Predict binding poses of the (4S)-enantiomer in DPP-IV’s catalytic pocket (e.g., AutoDock Vina) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS) .
  • QSAR models : Correlate substituent effects (e.g., 3,3-dimethyl groups) with inhibitory potency .

Q. What experimental approaches address metabolic stability contradictions?

  • In vitro assays : Incubate with cytochrome P450 enzymes (CYP3A4, CYP2D6) to identify metabolic hotspots .
  • Isotope labeling : Use 14^{14}C-labeled compound to track metabolite formation via radiometric detection .
  • Structural analogs : Compare with derivatives lacking dimethyl groups to pinpoint metabolic liabilities .

Q. How does the tert-butyl carbamate group influence chemical reactivity?

  • Steric protection : Shields the amine from undesired nucleophilic attacks during synthesis .
  • Acid sensitivity : Enables selective deprotection without disrupting the piperidine ring .
  • Lipophilicity modulation : Enhances membrane permeability in cellular assays, critical for in vivo studies .

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